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Compound of Interest

Compound Name: 4-Iodo-2,6-dimethylphenol

Cat. No.: B087620 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the compound

4-iodo-2,6-dimethylphenol, a key intermediate in various chemical syntheses. The document

is intended for researchers, scientists, and professionals in the field of drug development and

materials science, offering detailed spectral analysis, experimental protocols, and a visual

workflow for spectroscopic analysis.

Summary of Spectral Data
The following tables summarize the key spectral data obtained for 4-iodo-2,6-dimethylphenol
through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and

predicted Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR) Spectrum

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.3 s 2H Ar-H

~4.8 s 1H -OH

~2.2 s 6H -CH₃
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¹³C NMR (Carbon-13 NMR) Spectrum[1]

Chemical Shift (δ) ppm Assignment

~152 C-OH (Ar)

~138 C-I (Ar)

~130 C-H (Ar)

~128 C-CH₃ (Ar)

~85 C-I (Ar)

~17 -CH₃

Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~3400-3500 Strong, Broad O-H stretch

~2900-3000 Medium
C-H stretch (aromatic &

aliphatic)

~1600 Medium C=C stretch (aromatic)

~1470 Medium C-H bend (aliphatic)

~1200 Strong C-O stretch

~850 Strong
C-H bend (aromatic, out-of-

plane)

~600-500 Medium C-I stretch

Predicted Mass Spectrometry (MS) Data
While an experimental mass spectrum for 4-iodo-2,6-dimethylphenol is not readily available,

the following fragmentation pattern is predicted based on the analysis of similar iodinated

phenols.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.chemicalbook.com/SpectrumEN_10570-67-9_13CNMR.htm
https://www.benchchem.com/product/b087620?utm_src=pdf-body
https://www.benchchem.com/pdf/Unraveling_the_Fragmentation_Fingerprint_A_Comparative_Guide_to_the_Mass_Spectrometry_of_2_Ethyl_4_iodophenol.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b087620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Predicted Fragment Ion
Proposed Fragmentation
Pathway

248 [C₈H₉IO]⁺• Molecular Ion (M⁺•)

233 [C₇H₆IO]⁺ Loss of a methyl radical (•CH₃)

121 [C₈H₉O]⁺ Loss of an iodine radical (•I)

106 [C₇H₆O]⁺ Loss of •I and •CH₃

77 [C₆H₅]⁺
Loss of CO from the phenoxy

cation

127 [I]⁺ Iodine cation

Experimental Protocols
The following sections detail the methodologies for acquiring the spectral data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of 4-iodo-2,6-dimethylphenol was

dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was

added as an internal standard (0 ppm).

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.

¹H NMR Acquisition: The proton NMR spectrum was acquired with a sufficient number of

scans to achieve a good signal-to-noise ratio. The spectral width was set to cover the range

of 0-10 ppm.

¹³C NMR Acquisition: The carbon-13 NMR spectrum was acquired using a proton-decoupled

pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A

sufficient number of scans and a suitable relaxation delay were used to ensure the detection

of all carbon signals, including quaternary carbons.

Infrared (IR) Spectroscopy
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Sample Preparation: A small amount of solid 4-iodo-2,6-dimethylphenol was finely ground

with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture was then

pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: The IR spectrum was recorded using a Fourier-transform infrared (FTIR)

spectrometer.

Data Acquisition: The spectrum was recorded in the mid-infrared range (4000-400 cm⁻¹) by

averaging multiple scans to improve the signal-to-noise ratio. A background spectrum of the

KBr pellet was also recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample was introduced into the mass spectrometer via a direct

insertion probe or after separation by gas chromatography (GC).

Ionization: Electron ionization (EI) was used to generate the molecular ion and fragment

ions. The electron energy was typically set to 70 eV.

Mass Analysis: The ions were separated based on their mass-to-charge ratio (m/z) using a

quadrupole or time-of-flight (TOF) mass analyzer.

Detection: The abundance of each ion was measured using an electron multiplier detector,

and the data was plotted as a mass spectrum.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-iodo-2,6-dimethylphenol.
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Caption: Workflow for the spectral analysis of 4-iodo-2,6-dimethylphenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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